Alpidem-d14: A Technical Guide for Researchers
Alpidem-d14: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides comprehensive information on Alpidem-d14, a deuterated analog of the anxiolytic compound Alpidem. This document outlines its chemical properties, mechanism of action, and inferred applications in scientific research, with a focus on its use as an internal standard in analytical methodologies.
Core Compound Identification
Alpidem-d14 is the deuterated form of Alpidem, an imidazopyridine anxiolytic. The stable isotope labeling makes it an invaluable tool for quantitative analysis of the parent compound in biological matrices.
| Identifier | Value |
| Chemical Name | 6-Chloro-2-(4-chlorophenyl)-N,N-(dipropyl-d14)-imidazo[1,2-a]pyridine-3-acetamide |
| CAS Number | 1189962-23-9[1] |
| Molecular Formula | C₂₁H₉D₁₄Cl₂N₃O[1] |
| Molecular Weight | 418.42 g/mol [1] |
Physicochemical and Pharmacokinetic Properties of Alpidem
Understanding the properties of the parent compound, Alpidem, is crucial for contextualizing the application of Alpidem-d14.
| Property | Value |
| Molecular Formula (Alpidem) | C₂₁H₂₃Cl₂N₃O |
| Molecular Weight (Alpidem) | 404.34 g/mol |
| Bioavailability | 32-35% (estimated) |
| Protein Binding | 99.4% |
| Metabolism | Extensive (hydroxylation, dealkylation, conjugation) |
| Elimination Half-life | Young adults: 19 hours (7–44 hours); Elderly: 22.6 ± 2.3 hours; Children: 11.4 ± 1.9 hours |
| Excretion | Mainly feces |
Mechanism of Action
Alpidem is a positive allosteric modulator of the GABAa receptor, acting at the benzodiazepine binding site. Its anxiolytic effects are believed to be mediated through its interaction with specific GABAa receptor subtypes. Unlike traditional benzodiazepines, Alpidem exhibits a degree of selectivity for α1-containing GABAa receptors.
Experimental Protocols
Inferred Use of Alpidem-d14 in Quantitative Mass Spectrometry
Methodology:
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Sample Preparation:
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A known concentration of Alpidem-d14 is spiked into the biological matrix (e.g., plasma, urine, or tissue homogenate) containing an unknown concentration of Alpidem.
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The sample is then subjected to an extraction procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes from interfering matrix components.
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LC-MS/MS Analysis:
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The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
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The liquid chromatography step separates Alpidem and Alpidem-d14 from other components.
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The tandem mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Alpidem and Alpidem-d14, allowing for their selective and sensitive detection.
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Quantification:
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The peak areas for both Alpidem and Alpidem-d14 are determined from the resulting chromatograms.
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A ratio of the peak area of Alpidem to the peak area of Alpidem-d14 is calculated.
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This ratio is then compared to a calibration curve, generated by analyzing samples with known concentrations of Alpidem and a constant concentration of Alpidem-d14, to determine the concentration of Alpidem in the original sample.
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GABAa Receptor Binding Assay
To characterize the binding affinity of Alpidem, a radioligand binding assay can be performed. While Alpidem-d14 is not radioactive, this protocol is fundamental to understanding the parent compound's interaction with its target.
Materials:
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Rat brain tissue
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Homogenization buffer (e.g., 0.32 M sucrose, pH 7.4)
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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Radioligand (e.g., [³H]flunitrazepam)
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Non-specific binding control (e.g., clonazepam)
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Test compound (Alpidem) at various concentrations
Procedure:
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Membrane Preparation:
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Homogenize rat brain tissue in ice-cold homogenization buffer.
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Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
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Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.
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Wash the pellet by resuspension in binding buffer and recentrifugation.
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Resuspend the final pellet in binding buffer to a specific protein concentration.
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Binding Assay:
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In a series of tubes, combine the membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound (Alpidem) at a range of concentrations.
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Incubate the tubes at a controlled temperature (e.g., 4°C) for a specific duration to allow binding to reach equilibrium.
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Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
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Data Analysis:
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Measure the radioactivity retained on the filters using liquid scintillation counting.
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the concentration of the test compound.
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Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.
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Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
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Hepatotoxicity of Alpidem
A significant consideration in the study of Alpidem is its potential for hepatotoxicity, which led to its withdrawal from the market. Research suggests that the liver damage is idiosyncratic and may be related to the metabolic activation of the drug.
Studies indicate that at high concentrations, Alpidem's toxicity involves metabolic activation by cytochrome P450 enzymes, leading to glutathione depletion and increased intracellular calcium, ultimately causing necrotic cell death. At lower concentrations, it may potentiate mitochondrial permeability transition.
Conclusion
Alpidem-d14 serves as a critical tool for the precise and accurate quantification of Alpidem in preclinical and clinical research. Its use as an internal standard in mass spectrometry-based assays is essential for pharmacokinetic and metabolic studies. A thorough understanding of the parent compound's pharmacology, mechanism of action, and toxicological profile is paramount for any investigation involving Alpidem and its deuterated analogs. The experimental frameworks provided in this guide offer a foundation for researchers to design and execute robust studies in the field of neuropharmacology and drug metabolism.
